![molecular formula C17H28N2O4 B13820095 Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate CAS No. 36853-15-3](/img/structure/B13820095.png)
Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is primarily used in research and experimental applications due to its specific interactions and reactions in various chemical and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves multiple steps, starting from the basic nicotinic acid structure. The process typically includes the following steps:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Hydroxypropoxylation: The ethyl ester is then reacted with 3-diethylamino-2-hydroxypropyl chloride under basic conditions to introduce the hydroxypropoxy group.
Methylation: Finally, the compound is methylated at the 2 and 4 positions using methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Wirkmechanismus
The mechanism of action of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Modulate Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: The compound can affect the expression of specific genes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid ethyl ester: Lacks the diethylamino and hydroxypropoxy groups, resulting in different chemical properties and reactivity.
6-(3-Diethylamino-2-hydroxypropoxy)-2,4-dimethyl nicotinic acid: Similar structure but without the ethyl ester group, leading to different solubility and biological activity.
2,4-Dimethyl nicotinic acid: Lacks the diethylamino and hydroxypropoxy groups, resulting in different chemical properties and reactivity.
Uniqueness
Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
36853-15-3 |
|---|---|
Molekularformel |
C17H28N2O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H28N2O4/c1-6-19(7-2)10-14(20)11-23-15-9-12(4)16(13(5)18-15)17(21)22-8-3/h9,14,20H,6-8,10-11H2,1-5H3 |
InChI-Schlüssel |
WUWPMNXFQYGPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(COC1=NC(=C(C(=C1)C)C(=O)OCC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



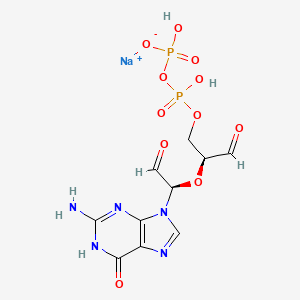


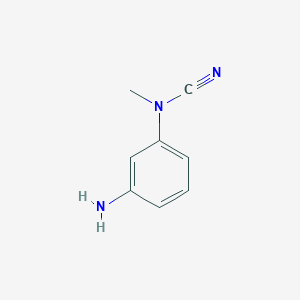
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
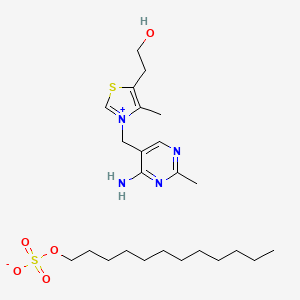
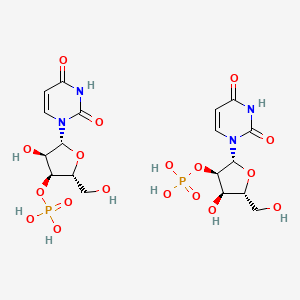

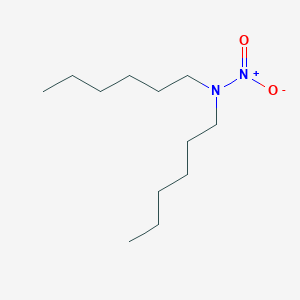
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
